N,N'-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine)
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Overview
Description
N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which then cyclize to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine), involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives . These products often exhibit enhanced biological activities and are used in various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial metabolism, leading to antimicrobial effects . It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) include other thiadiazole derivatives such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-thiol
- 1,2,4-Thiadiazole-3-thiol
Uniqueness
What sets N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) apart from other thiadiazole derivatives is its unique disulfide linkage, which imparts distinct chemical and biological properties . This structural feature enhances its reactivity and potential for forming various biologically active compounds .
Properties
CAS No. |
62854-94-8 |
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Molecular Formula |
C18H36N4S5 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
N-butyl-N-[[5-[(dibutylamino)disulfanyl]-1,2,4-thiadiazol-3-yl]disulfanyl]butan-1-amine |
InChI |
InChI=1S/C18H36N4S5/c1-5-9-13-21(14-10-6-2)26-24-17-19-18(23-20-17)25-27-22(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
AAAKLJLGKCGZJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SSC1=NSC(=N1)SSN(CCCC)CCCC |
Origin of Product |
United States |
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